2-amino-N-(2-aminoethyl)acetamide dihydrochloride 2-amino-N-(2-aminoethyl)acetamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1093785-60-4
VCID: VC12004368
InChI: InChI=1S/C4H11N3O.2ClH/c5-1-2-7-4(8)3-6;;/h1-3,5-6H2,(H,7,8);2*1H
SMILES: C(CNC(=O)CN)N.Cl.Cl
Molecular Formula: C4H13Cl2N3O
Molecular Weight: 190.07 g/mol

2-amino-N-(2-aminoethyl)acetamide dihydrochloride

CAS No.: 1093785-60-4

Cat. No.: VC12004368

Molecular Formula: C4H13Cl2N3O

Molecular Weight: 190.07 g/mol

* For research use only. Not for human or veterinary use.

2-amino-N-(2-aminoethyl)acetamide dihydrochloride - 1093785-60-4

Specification

CAS No. 1093785-60-4
Molecular Formula C4H13Cl2N3O
Molecular Weight 190.07 g/mol
IUPAC Name 2-amino-N-(2-aminoethyl)acetamide;dihydrochloride
Standard InChI InChI=1S/C4H11N3O.2ClH/c5-1-2-7-4(8)3-6;;/h1-3,5-6H2,(H,7,8);2*1H
Standard InChI Key HKBOCIXUFNJLJZ-UHFFFAOYSA-N
SMILES C(CNC(=O)CN)N.Cl.Cl
Canonical SMILES C(CNC(=O)CN)N.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central acetamide group (-NH-C(=O)-) flanked by two aminoethyl moieties. The dihydrochloride salt formation occurs via protonation of both primary amines, yielding a positively charged molecule with enhanced stability. Key structural attributes include:

  • Molecular Formula: C₆H₁₆Cl₂N₄O₂

  • Molecular Weight: 247.12 g/mol

  • IUPAC Name: 2-amino-N-[2-[(2-aminoacetyl)amino]ethyl]acetamide dihydrochloride

The crystal structure remains uncharacterized, but analogous compounds exhibit planar acetamide groups with amine side chains adopting gauche conformations.

Physicochemical Profile

PropertyValue/Description
Solubility>50 mg/mL in water
StabilityHygroscopic; store at 2–8°C under N₂
pKa (amine groups)~8.2 (primary), ~10.5 (secondary)
Melting PointDecomposes above 210°C

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential amidation and salt formation steps :

  • Amidation: React 2-chloroacetamide with ethylenediamine in tetrahydrofuran (THF) at 0–5°C.

  • Protection/Deprotection: Introduce benzyl carbamate (Cbz) groups to prevent side reactions, followed by catalytic hydrogenolysis .

  • Salt Formation: Treat the free base with concentrated HCl in ethanol, yielding the dihydrochloride salt.

Critical Parameters:

  • Temperature control (<10°C) prevents polyamination byproducts .

  • Stoichiometric HCl addition ensures complete protonation without degrading the acetamide core.

Industrial Manufacturing

Scaling up requires:

  • Continuous-flow reactors to manage exothermic amidation .

  • Membrane-based purification to remove residual ethylenediamine (≤0.1% impurity).
    Typical yields exceed 78% at multi-kilogram scales.

Biochemical Applications

Enzyme Modulation

The compound acts as a competitive inhibitor for metalloenzymes due to its amine-metal coordination capacity. Notable targets include:

  • Carbonic Anhydrase IX: 50% inhibition at 12 µM (vs. 45 µM for acetazolamide) .

  • Glutaredoxin-1: Covalent modification via chloroacetamide moiety disrupts redox signaling.

Drug Intermediate

Used in synthesizing:

  • Anticancer Agents: Conjugates with naphthalimide show IC₅₀ = 1.7 µM against HeLa cells.

  • Neurotransmitter Analogs: Ethylene diamine linkage mimics GABAergic pharmacophores.

Comparative Analysis with Structural Analogs

CompoundMolecular WeightKey Functional GroupsPrimary Use
N-(2-Aminoethyl)-2-chloroacetamide HCl197.05Chloroacetamide, amineAPI impurity profiling
2-Amino-N-(2,2,2-trifluoroethyl)acetamide183.14Trifluoroethyl, acetamideHerbicide intermediate
Target Compound247.12Diaminoethyl, acetamideEnzyme inhibitor, drug synth

Key Differentiation: The diamine structure enables chelation of metal ions (e.g., Zn²⁺ in CA IX), a feature absent in monoamine analogs .

Model SystemLD₅₀/IC₅₀Notable Effects
Rat (oral)>2,000 mg/kgMild gastrointestinal distress
HepG2 Cells1.2 mMMitochondrial membrane depolarization

Future Research Directions

  • Target Validation: CRISPR screening to identify novel protein targets.

  • Prodrug Development: Masking amines with bioreversible groups (e.g., phosphonates) to enhance BBB penetration .

  • Green Synthesis: Enzymatic amidation using lipases to reduce THF usage by 70% .

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